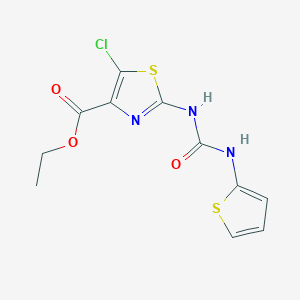
Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives
作用機序
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets could be related to these biological activities.
Mode of Action
It’s known that thiophene derivatives interact with their targets to exert their biological effects . The compound might interact with its targets, leading to changes at the molecular level that result in its pharmacological effects.
Biochemical Pathways
Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound might affect pathways related to inflammation, cancer, microbial infections, hypertension, and atherosclerosis .
Result of Action
Based on the known effects of thiophene derivatives, the compound might have effects at the cellular level that result in its pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions. For example, reacting ethyl 2-chloroacetoacetate with thiourea in the presence of a base like sodium ethoxide can yield ethyl 2-chlorothiazole-4-carboxylate.
-
Introduction of the Urea Linkage: : The urea linkage is introduced by reacting the thiazole derivative with an isocyanate. In this case, 3-(thiophen-2-yl)isocyanate can be used to react with ethyl 2-chlorothiazole-4-carboxylate to form the desired urea derivative.
-
Final Product Formation: : The final step involves the chlorination of the urea derivative to introduce the chlorine atom at the 5-position of the thiazole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including:
-
Substitution Reactions: : The chlorine atom at the 5-position of the thiazole ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
-
Oxidation and Reduction: : The thiophene moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the urea linkage or the thiazole ring.
-
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation of the thiophene ring would produce a sulfoxide or sulfone.
科学的研究の応用
Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It can be used as a probe to study enzyme
特性
IUPAC Name |
ethyl 5-chloro-2-(thiophen-2-ylcarbamoylamino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S2/c1-2-18-9(16)7-8(12)20-11(14-7)15-10(17)13-6-4-3-5-19-6/h3-5H,2H2,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFZIGOYHSOGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

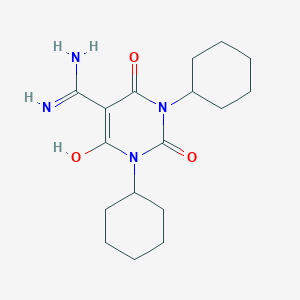
![1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2889689.png)
![5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide](/img/structure/B2889690.png)
![(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2889694.png)
![2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2889695.png)
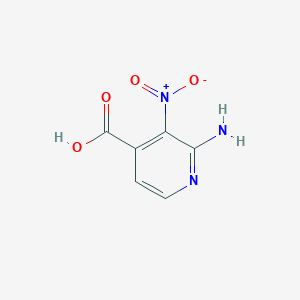
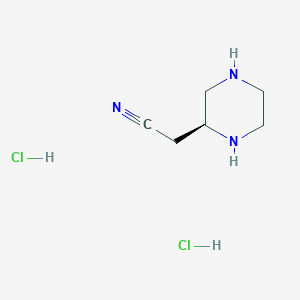
![3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2889698.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2889699.png)
![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2889701.png)

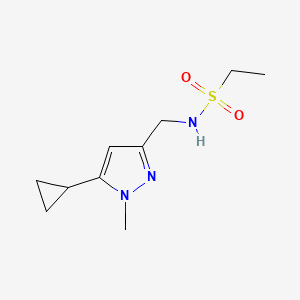
![2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2889707.png)
